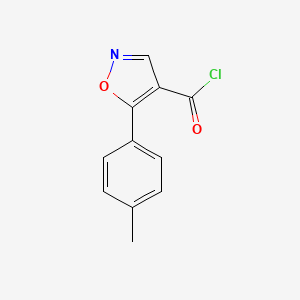

5-(P-tolyl)isoxazole-4-carbonyl chloride

描述

5-(p-Tolyl)isoxazole-4-carbonyl chloride (CAS: 1003562-04-6) is a specialized organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . Structurally, it consists of an isoxazole ring substituted at position 5 with a p-tolyl group (a methyl-substituted phenyl) and at position 4 with a reactive carbonyl chloride (-COCl) moiety. This compound is typically a solid or powder, stored at -20°C to ensure stability, and is primarily utilized in research settings for synthesizing pharmaceuticals, agrochemicals, or advanced materials .

Synthesis involves reacting 5-(p-tolyl)isoxazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions, followed by purification via recrystallization or distillation . Its reactivity as an acyl chloride makes it valuable for forming amides, esters, or other derivatives through nucleophilic substitution.

属性

分子式 |

C11H8ClNO2 |

|---|---|

分子量 |

221.64 g/mol |

IUPAC 名称 |

5-(4-methylphenyl)-1,2-oxazole-4-carbonyl chloride |

InChI |

InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)10-9(11(12)14)6-13-15-10/h2-6H,1H3 |

InChI 键 |

FJSRPWWNUYMDMM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of 5-(P-tolyl)isoxazole-4-carbonyl chloride exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotic therapies .

- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. Its structure allows it to interact with active sites on enzymes, potentially leading to therapeutic applications in treating diseases where enzyme modulation is beneficial .

2. Catalysis

- Palladium Complexes : this compound has been used in the preparation of palladium complexes that serve as catalysts in various reactions, including the Suzuki-Miyaura coupling reaction. These complexes demonstrate high stability and efficiency in catalyzing reactions under mild conditions, which is advantageous for synthetic organic chemistry .

3. Material Science

- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its reactive carbonyl chloride group allows for easy incorporation into polymer chains, leading to materials with enhanced mechanical or thermal properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Year |

|---|---|---|

| Antimicrobial | Inhibition of resistant bacterial strains | 2024 |

| Enzyme Inhibition | Modulation of enzyme activity | 2023 |

| Anticancer | Cytotoxic effects on cancer cell lines | 2023 |

| Catalytic Activity | Effective catalyst in Suzuki-Miyaura reactions | 2011 |

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Chloride | Reaction with Thionyl Chloride | Dry solvent, controlled temperature |

| Catalyst Preparation | Complexation with Palladium | Air and moisture stable conditions |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives synthesized from this compound against various bacterial strains. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in combating antibiotic resistance .

Case Study 2: Catalytic Application

The use of a palladium complex derived from this compound was investigated for its catalytic efficiency in the Suzuki-Miyaura reaction. The complex demonstrated superior activity compared to traditional catalysts, allowing for higher yields and milder reaction conditions .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following compounds are compared based on molecular structure, physicochemical properties, and applications:

5-Methyl-4-isoxazolecarbonyl Chloride

- Molecular Formula: C₅H₄ClNO₂

- Molecular Weight : 145.54 g/mol

- Structure : A simpler isoxazole derivative with a methyl group at position 5 and a carbonyl chloride at position 4.

- Key Differences :

- Size/Complexity : Smaller molecular weight (~145 vs. 221 g/mol) due to the absence of the aromatic p-tolyl group.

- Reactivity : Less steric hindrance around the carbonyl chloride enhances reactivity in nucleophilic substitutions compared to bulkier derivatives.

- Applications : Used as a precursor for antibiotics and fungicides, whereas 5-(p-tolyl) derivatives are tailored for more complex bioactive molecules .

5-Methyl-3-phenylisoxazole-4-carbonyl Chloride

- Molecular Formula: C₁₁H₈ClNO₂ (estimated)

- Molecular Weight : ~221 g/mol

- Structure : Features a phenyl group at position 3 and a methyl group at position 5 of the isoxazole ring.

- Key Differences: Substituent Effects: The phenyl group at position 3 introduces distinct electronic effects compared to the p-tolyl group (position 5). Solubility: Both compounds are soluble in organic solvents (e.g., chloroform, DMF), but the p-tolyl derivative may exhibit lower water solubility due to increased hydrophobicity . Synthetic Utility: The phenyl-substituted variant is employed in synthesizing sulfonamide derivatives (e.g., COX-2 inhibitors), while the p-tolyl analog is preferred in anticancer or anti-inflammatory drug intermediates .

Data Table: Comparative Overview

Research Findings and Functional Insights

Reactivity: The carbonyl chloride group in this compound undergoes rapid nucleophilic substitution with amines or alcohols, forming amides or esters. Its p-tolyl group enhances stability during these reactions compared to non-aromatic analogs . In contrast, 5-methyl-4-isoxazolecarbonyl chloride exhibits higher electrophilicity due to reduced steric bulk, enabling faster reaction kinetics .

Biological Activity :

- Derivatives of this compound show promise in anticancer studies due to the p-tolyl group’s ability to interact with hydrophobic enzyme pockets .

- The phenyl-substituted analog (5-methyl-3-phenyl) demonstrates superior activity in cyclooxygenase (COX) inhibition, attributed to the phenyl group’s planar geometry .

Stability :

- The p-tolyl derivative’s methyl group provides oxidative stability, making it preferable for long-term storage compared to phenyl-substituted counterparts .

准备方法

Thionyl Chloride-Mediated Chlorination

Thionyl chloride is widely employed due to its efficiency and simplicity. The reaction proceeds via nucleophilic acyl substitution:

-

Reactants : 5-(p-tolyl)isoxazole-4-carboxylic acid (1 equiv), SOCl₂ (3–5 equiv).

-

Conditions : Toluene or dichloromethane as solvent, heated to 70–80°C for 4–5 hours.

-

Workup : Excess SOCl₂ and solvent are removed under reduced pressure, yielding the acyl chloride as a pale yellow liquid.

Key Data :

| Yield | Purity | Reaction Time | Temperature |

|---|---|---|---|

| 99% | ≥99% | 4–5 h | 79°C |

This method achieves near-quantitative yields but requires careful handling due to SOCl₂’s corrosive nature.

Oxalyl Chloride as an Alternative Chlorinating Agent

For acid-sensitive substrates, oxalyl chloride offers a milder alternative. The reaction is catalyzed by a drop of dimethylformamide (DMF):

-

Reactants : 5-(p-tolyl)isoxazole-4-carboxylic acid (1 equiv), oxalyl chloride (1.5 equiv).

-

Conditions : Dichloromethane at 20°C for 5 hours.

-

Workup : Solvent removal under vacuum yields the acyl chloride.

Key Data :

| Yield | Purity | Reaction Time | Temperature |

|---|---|---|---|

| 96% | ≥95% | 5 h | 20°C |

Oxalyl chloride minimizes side reactions but is less cost-effective for large-scale production.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes scalability, safety, and cost-efficiency. Continuous flow reactors are increasingly adopted for the cyclocondensation step, enabling precise control over reaction parameters (e.g., temperature, residence time). For chlorination, SOCl₂ remains the reagent of choice due to its low cost, though closed-loop systems are necessary to capture toxic byproducts (SO₂, HCl).

Purification Techniques :

-

Crystallization : The carboxylic acid precursor is purified via recrystallization from ethanol/water mixtures.

-

Distillation : Crude acyl chloride is distilled under reduced pressure (50–70°C, 4–5 mmHg) to remove residual reagents.

Comparative Analysis of Chlorination Methods

The choice between SOCl₂ and oxalyl chloride depends on substrate stability and process requirements:

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reaction Temperature | 70–80°C | 20–25°C |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Cost | Low | High |

| Scalability | Excellent | Moderate |

Thionyl chloride is optimal for high-volume production, while oxalyl chloride suits lab-scale synthesis of sensitive derivatives.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The position of the p-tolyl group on the isoxazole ring is controlled by the electronic nature of the dipolarophile. Electron-deficient alkynes favor 4-substitution, as seen in 5-(p-tolyl)isoxazole-4-carboxylates. Microwave-assisted synthesis has been explored to enhance regioselectivity and reduce reaction times.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(p-tolyl)isoxazole-4-carbonyl chloride, and how can reaction conditions influence yield?

- Methodology : Use a two-step approach: (1) Prepare the isoxazole core via cyclization of nitrile oxides with alkynes, followed by (2) coupling with p-tolyl groups using Friedel-Crafts alkylation or transition-metal catalysis. Reaction temperature (e.g., 80°C in DMSO) and stoichiometry of reagents (e.g., 2.4 equivalents of isocyanide) are critical for avoiding side products like dimerized intermediates . Monitor progress via TLC and optimize purification using column chromatography (n-hexane:ethyl acetate 4:1) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the p-tolyl methyl group (δ ~2.3 ppm) and isoxazole carbonyl (δ ~160-170 ppm).

- FT-IR : Identify the C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to rule out hydrolyzed byproducts .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : Conduct kinetic studies under varying conditions (polar vs. non-polar solvents, temperature). For example, in DCM, the electron-withdrawing isoxazole ring accelerates chloride displacement by amines. Use DFT calculations to model transition states and compare experimental activation energies with theoretical values . Note contradictions in reactivity when bulky nucleophiles are used, which may suggest steric hindrance overriding electronic effects .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Perform accelerated stability testing:

- Thermal Stability : Store at 4°C (refrigerated) vs. 25°C for 30 days; monitor via HPLC for hydrolyzed products (e.g., carboxylic acid derivatives).

- Humidity Sensitivity : Expose to 75% RH; FT-IR can detect moisture-induced hydrolysis of the carbonyl chloride .

- Light Sensitivity : UV-Vis spectroscopy may reveal photodegradation pathways (e.g., isoxazole ring cleavage) .

Q. What strategies mitigate side reactions during derivatization of this compound for bioactivity studies?

- Methodology :

- Protecting Groups : Temporarily protect the carbonyl chloride using trimethylsilyl groups during functionalization of the p-tolyl ring.

- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to minimize unwanted aryl chloride displacement .

- Low-Temperature Reactions : Perform reactions at –20°C in anhydrous THF to suppress hydrolysis .

Data Contradiction Analysis

Q. Discrepancies in reported solubility How to resolve conflicts between polar aprotic vs. non-polar solvent compatibility?

- Methodology : Re-evaluate solubility using standardized protocols:

- Solvent Screening : Test solubility in DMSO, DCM, and toluene at 25°C. Note discrepancies arising from impurities (e.g., residual DMSO in commercial samples).

- DSC Analysis : Differential scanning calorimetry can detect polymorphic forms affecting solubility .

- Literature Cross-Validation : Compare data from peer-reviewed journals (e.g., Frontiers in Chemistry) over vendor-supplied datasheets .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive heterocycles in medicinal chemistry?

- Methodology :

- Amide Coupling : React with amino-quinolines to generate carboxamides with potential antimalarial activity (e.g., N-cyclohexyl-3-(oxazol-5-yl)quinolone-2-carboxamide) .

- Thiazole Hybrids : Use HATU/DMAP-mediated coupling to create thiazole-imidazolone hybrids for kinase inhibition assays .

Safety and Handling

Q. What are the critical safety protocols for handling this acyl chloride in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。